2-Hydroxy-3'-trifluoromethyl-4-methoxybenzophenone
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Overview
Description
2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone is an organic compound with the molecular formula C15H11F3O3 and a molecular weight of 296.2412 g/mol . This compound belongs to the class of benzophenones, which are aromatic ketones widely used in various applications, including as UV filters in sunscreen products .
Preparation Methods
The synthesis of 2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted phenol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the hydroxyl group.
Scientific Research Applications
2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone has several scientific research applications:
Chemistry: It is used as a UV filter in sunscreen formulations to protect the skin from harmful UV radiation.
Biology: The compound’s ability to absorb UV light makes it useful in studying the effects of UV radiation on biological systems.
Medicine: Research is ongoing to explore its potential as a photoprotective agent in dermatological treatments.
Mechanism of Action
The primary mechanism of action of 2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone involves its ability to absorb UV radiation. The compound’s conjugated structure allows it to absorb light at lower energies, providing protection against UV-induced damage. The hydroxyl group forms hydrogen bonds with the carbonyl group, stabilizing the molecule and enhancing its UV-absorbing properties .
Comparison with Similar Compounds
2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone can be compared with other benzophenones, such as:
2-Hydroxy-4-methoxybenzophenone (Oxybenzone): Commonly used in sunscreens, it has similar UV-absorbing properties but lacks the trifluoromethyl group.
2,2’-Dihydroxy-4-methoxybenzophenone (Dioxybenzone): Another UV filter with two hydroxyl groups, providing enhanced photostability.
2-Hydroxy-4-methoxy-4’-methylbenzophenone (Mexenone): Used in sunscreens, it has a methyl group that increases its lipophilicity and skin penetration.
These comparisons highlight the unique trifluoromethyl group in 2-Hydroxy-3’-trifluoromethyl-4-methoxybenzophenone, which can influence its chemical properties and applications.
Properties
CAS No. |
7396-89-6 |
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Molecular Formula |
C15H11F3O3 |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H11F3O3/c1-21-11-5-6-12(13(19)8-11)14(20)9-3-2-4-10(7-9)15(16,17)18/h2-8,19H,1H3 |
InChI Key |
UGWUGCNBORFSDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
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